N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-chlorophenylacetic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A closely related compound with similar biological activities.
4-bromophenylthiazole derivatives: These compounds share the thiazole ring and bromophenyl group, contributing to their biological activities.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique biological properties. Its dual activity against both microbial and cancer cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H12BrClN2OS |
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Molecular Weight |
407.7 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H12BrClN2OS/c18-13-6-4-12(5-7-13)15-10-23-17(20-15)21-16(22)9-11-2-1-3-14(19)8-11/h1-8,10H,9H2,(H,20,21,22) |
InChI Key |
UOZXCKHTWIZKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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